Ethyl (S)-2-Amino-2-(3-indolyl)acetate Hydrochloride
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Overview
Description
Ethyl (S)-2-amino-2-(1H-indol-3-yl)acetate hydrochloride: (MFCD22573673) is a chemical compound with the molecular formula C12H15ClN2O2 and a molecular weight of 254.71 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (S)-2-amino-2-(1H-indol-3-yl)acetate hydrochloride typically involves the esterification of (S)-2-amino-2-(1H-indol-3-yl)acetic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl (S)-2-amino-2-(1H-indol-3-yl)acetate hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the ester or amino groups.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Ethyl (S)-2-amino-2-(1H-indol-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (S)-2-amino-2-(1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- **Ethyl (S)-2-amino-2-(1H-indol-3-yl)acetate.
- **(S)-2-amino-2-(1H-indol-3-yl)acetic acid.
- **Ethyl ®-2-amino-2-(1H-indol-3-yl)acetate hydrochloride .
Uniqueness: Ethyl (S)-2-amino-2-(1H-indol-3-yl)acetate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs .
Properties
Molecular Formula |
C12H15ClN2O2 |
---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl 2-amino-2-(1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-2-16-12(15)11(13)9-7-14-10-6-4-3-5-8(9)10;/h3-7,11,14H,2,13H2,1H3;1H |
InChI Key |
OVRCMPYPRVRYBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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